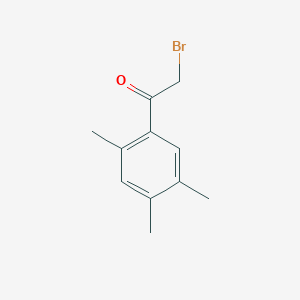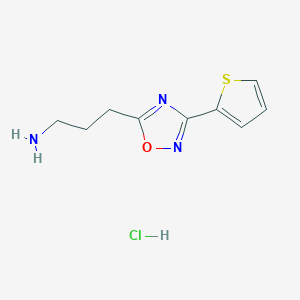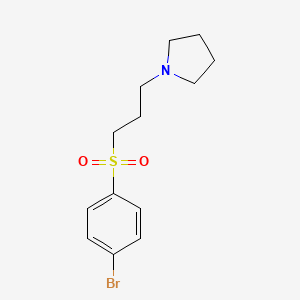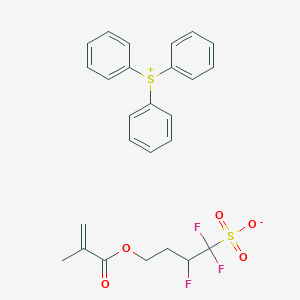
Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of TPTS is C26H25F3O5S2 . The InChI key is CUSRRKBQUSUFTJ-UHFFFAOYSA-M . The canonical SMILES representation is CC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)S+C3=CC=CC=C3 .Physical And Chemical Properties Analysis
TPTS has a molecular weight of 538.6 g/mol . It is a relatively stable yellow to orange powder, which is soluble in organic solvents such as methanol and acetonitrile. The compound is easily oxidized in air and light, which can cause loss of activity as a photoinitiator.Aplicaciones Científicas De Investigación
Photolysis and Rearrangement
Triphenylsulfonium salts undergo photolysis, leading to the production of phenylthiobiphenyls and diphenyl sulfide through a proposed mechanism from singlet excited states (Dektar & Hacker, 1990).
Photoacid Generators
These compounds are effective as photoacid generators (PAGs) in environmental applications. They exhibit good solubility in polar solvents and have been applied in lithography due to their excellent thermal stability (Yi et al., 2009).
Ionic Conductivity Enhancement
Triphenylsulfonium salts are used to enhance ionic conductivity in new anionic “polymeric ionic liquids” (PILs), demonstrating a significant increase in conductivity compared to unmodified analogs (Shaplov et al., 2011).
Selective Enrichment and Analysis
They serve as bifunctional agents for the selective enrichment of perfluoroalkyl sulfonates and direct detection in MALDI-TOF-MS analysis (Cao et al., 2011).
Antimicrobial Properties
Novel N-sulfonates containing triphenylsulfonium groups exhibit antimicrobial activity, showing potential as bioactive agents (Fadda et al., 2016).
Solvent-Catalyst Applications
These salts are used in Brønsted acidic ionic liquids, acting as efficient solvent/catalysts in organic reactions like Fischer esterification (Cole et al., 2002).
Photopolymerization
They initiate the photopolymerization of styrene and methyl methacrylate, indicating a radical mechanism in the process (Kondo et al., 1983).
Optoelectronic Enhancements
Triphenylsulfonium salts modify the performance of polymer light-emitting devices, impacting charge injection, transport, and emission profiles (Georgiadou et al., 2013).
Fuel Cell Applications
They are used in the preparation of sulfonated poly(ether sulfone)s for fuel cell applications, enhancing proton conduction and thermal stability (Matsumoto et al., 2009).
UV Resist Catalysis
The addition of triphenylsulfonium salts to certain polymers enables their use as UV resists by catalyzing main chain scission (Loong & Chang, 1991).
Propiedades
IUPAC Name |
1,1,2-trifluoro-4-(2-methylprop-2-enoyloxy)butane-1-sulfonate;triphenylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15S.C8H11F3O5S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2)7(12)16-4-3-6(9)8(10,11)17(13,14)15/h1-15H;6H,1,3-4H2,2H3,(H,13,14,15)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSRRKBQUSUFTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC(C(F)(F)S(=O)(=O)[O-])F.C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674039 | |
| Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylsulfonium 1,1,2-trifluoro-4-(methacryloyloxy)butane-1-sulfonate | |
CAS RN |
960012-02-6 | |
| Record name | Triphenylsulfanium 1,1,2-trifluoro-4-[(2-methylacryloyl)oxy]butane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



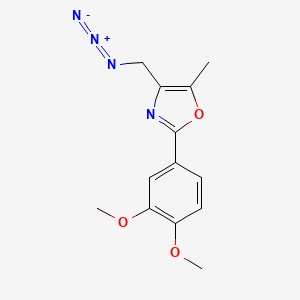
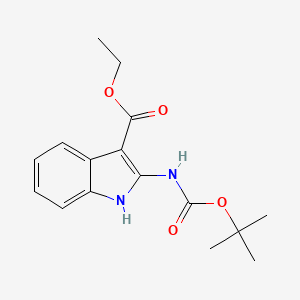
![2-(diethoxymethyl)-5,6-difluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1393290.png)
![1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1393292.png)
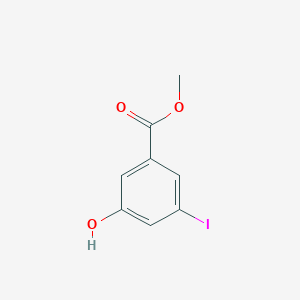
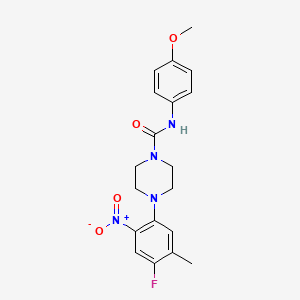
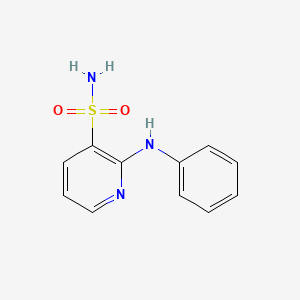
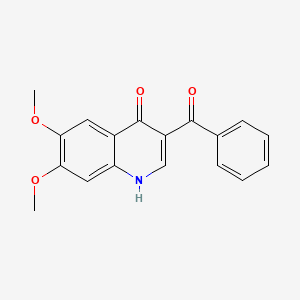
![Methyl 4-[(2-bromobutanoyl)amino]benzoate](/img/structure/B1393300.png)
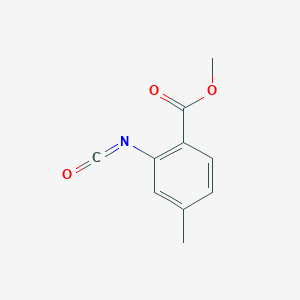
![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1393303.png)
